methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate
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Overview
Description
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate is a complex organic compound characterized by multiple hydroxyl groups and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of hydroxyl groups and the formation of the hept-5-enoate ester. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dihydroxybenzoate: Similar in having hydroxyl groups and ester functionality.
Methyl 3,5-dihydroxy-6-methyl-4H-pyran-4-one: Shares hydroxyl groups and a cyclic structure.
Uniqueness
Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate is unique due to its specific arrangement of functional groups and the presence of both cyclopentyl and hept-5-enoate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C22H38O5 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6+,15-13+ |
InChI Key |
QQCOAAFKJZXJFP-YNYATCQHSA-N |
Isomeric SMILES |
CCCCCC(C)(/C=C/C1C(CC(C1C/C=C/CCCC(=O)OC)O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
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